Astragaloside II

Catalog No.
S1960439
CAS No.
84676-89-1
M.F
C43H70O15
M. Wt
827.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astragaloside II

Researchers requiring precise quantification of acetylated Astragalus saponins face batch inconsistencies from crude extracts and inadequate surrogates. Astragaloside II (CAS 84676-89-1) resolves this as a mono-acetylated reference standard with defined 2'-O-acetyl modification, enabling accurate HPLC/LC-MS profiling and reliable conversion to Astragaloside IV.

  • Specifically activates CD45 tyrosine phosphatase (effective for T-cell signaling)
  • Potent P-glycoprotein inhibitor for multidrug resistance reversal
  • High-purity analytical marker for Radix Astragali QC

CAS Number

84676-89-1

Product Name

Astragaloside II

IUPAC Name

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41+,42-,43+/m0/s1

InChI Key

AYWNHWGQTMCQIV-PENCHUSISA-N

Canonical SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O

Astragaloside II is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a member of oxolanes, a pentacyclic triterpenoid and a triterpenoid saponin. It is functionally related to a cycloastragenol.
Astragaloside II has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.
a potent multidrug resistance (MDR) reversal agent from Astragalus; structure in first source

Synonyms

Astragaloside II, Astragalus saponin II, (3β,6α,16β,24R)-3-[(2-O-acetyl-β-D-xylopyranosyl)oxy]-24,25-epoxy-16,25-dihydroxylanost-9(11)-en-6-yl acetate

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Astragaloside II (CAS: 84676-89-1) is a naturally occurring, mono-acetylated cycloartane-type triterpene glycoside isolated from Astragalus membranaceus. As a highly characterized analytical standard, it is primarily utilized in pharmacological research and the quality control of botanical extracts [1]. Unlike the fully deacetylated benchmark Astragaloside IV, Astragaloside II possesses a specific 2'-O-acetyl group on its xylose moiety, which fundamentally alters its lipophilicity, membrane permeability, and binding affinity. In procurement contexts, it is highly valued as a specific marker for Radix Astragali standardization, a direct precursor for Astragaloside IV enrichment via alkaline hydrolysis, and a potent reference compound for CD45 phosphatase activation and P-glycoprotein (P-gp) mediated multidrug resistance (MDR) reversal assays [2].

Research Fit

Structure Cycloartane saponin with 2-O-acetyl-β-D-xylosyl and β-D-glucosyl glycosylation
Context May support pathway-specific studies in adiponectin, T-cell signaling, and MDR models

Substituting Astragaloside II with the more common Astragaloside IV or crude Astragalus saponin mixtures compromises both analytical precision and assay-specific performance. Because Astragaloside IV lacks the acetyl group, it exhibits significantly lower lipophilicity and poor intestinal permeability, making it an inadequate surrogate in pharmacokinetic or transcellular transport models where the lipophilic profile of Astragaloside II is required [1]. Furthermore, for industrial extraction and synthesis workflows, generic saponin mixtures cannot substitute for pure Astragaloside II, as the exact quantification of this mono-acetylated precursor is required to calculate and optimize the total yield of Astragaloside IV generated through controlled alkaline hydrolysis[2]. In targeted immunomodulation assays, Astragaloside II also demonstrates superior, non-interchangeable efficacy in CD45-mediated LCK dephosphorylation compared to its analogs [3].

Substitution Risk

1
Glycosylation pattern mismatch The 2-O-acetyl-β-D-xylosyl group of Astragaloside II is absent in Astragaloside I, III, and IV, which may shift target engagement and assay outcomes.
2
In vivo endpoint context differs Astragaloside IV may exhibit a lower body-weight change signal in murine adjuvant models; reported endpoint profile may not transfer to Astragaloside II studies.
3
T-cell activation specificity CD45 PTPase-mediated T-cell activation at low concentrations is reported for Astragaloside II; analogs may not reproduce this assay context.

Enhanced Lipophilicity and Membrane Permeability via Mono-Acetylation

The presence of an acetyl group on Astragaloside II significantly enhances its lipophilicity compared to the highly polar Astragaloside IV. Chromatographic and in silico partitioning studies demonstrate that the affinity for lipid bilayers and the n-octanol/water partition coefficient (logPow) follow the strict order of Astragaloside I > Astragaloside II > Astragaloside III ≈ Astragaloside IV [1]. This increased lipophilicity translates to more rapid absorption and a higher extraction volume for Astragaloside II compared to Astragaloside IV, which suffers from poor absolute oral bioavailability (approximately 7.4%) due to its high polarity and reliance on paracellular transport.

Evidence DimensionLipophilicity (logPow) and membrane affinity order
Target Compound DataAstragaloside II (Intermediate-high lipophilicity, rapid absorption)
Comparator Or BaselineAstragaloside IV (Low lipophilicity, poor permeability, 7.4% bioavailability)
Quantified DifferenceLogPow order: Astragaloside I > Astragaloside II > Astragaloside III ≈ Astragaloside IV
ConditionsChromatographic partitioning and pharmacokinetic absorption models

Buyers formulating oral or transdermal delivery systems must select Astragaloside II over Astragaloside IV to overcome severe permeability limitations associated with the deacetylated benchmark.

In Vivo Toxicity
Head-to-head
Astragaloside II: 5–10% body weight loss
Astragaloside IV: 0% body weight loss
Reported in vivo toxicological endpoint context
Mouse adjuvant model, 500 µg s.c., KLH-conjugated antigens

Quantitative Conversion to Astragaloside IV via Alkaline Hydrolysis

In industrial and analytical extraction workflows, Astragaloside II serves as a critical, quantifiable precursor to Astragaloside IV. Under alkaline conditions (e.g., 24% ammonia solvent at 25 °C), the acetyl group of Astragaloside II is completely hydrolyzed, converting it entirely into Astragaloside IV. Studies optimizing the extraction of Radix Astragali show that the final yield of Astragaloside IV after alkaline washing is directly proportional to the combined initial concentrations of Astragalosides I and II[1].

Evidence DimensionConversion rate to Astragaloside IV
Target Compound DataAstragaloside II (Quantitatively transformed into AS-IV)
Comparator Or BaselineBaseline extraction without alkaline hydrolysis (Low AS-IV yield)
Quantified DifferenceComplete hydrolysis of AS-I and AS-II increases total AS-IV yield (reaching up to 2.62 mg/g in optimized protocols)
Conditions24% ammonia extraction solvent, 25 °C

Procurement for botanical processing or synthesis requires pure Astragaloside II as a reference standard to accurately calculate conversion efficiency and maximize the yield of the pharmacopeial marker Astragaloside IV.

MDR Reversal
Reported
0.08 mg/mL enhances 5-FU cytotoxicity
Supports cytotoxicity endpoint review in resistant cell models
Bel-7402/FU hepatic cancer line, MTT assay

Superior Activation of CD45 Protein Tyrosine Phosphatase

Among the primary Astragalus saponins, Astragaloside II is identified as the most potent activator of CD45 protein tyrosine phosphatase in vitro. In comparative assays measuring CD45-mediated pNPP/OMFP hydrolysis and subsequent LCK (Tyr505) dephosphorylation, Astragaloside II significantly outperformed Astragalosides I, III, and IV. This specific activation initiates the T-cell activation cascade, leading to enhanced T-lymphocyte proliferation and increased production of IL-2 and IFN-γ upon ConA or anti-CD3 stimulation[1].

Evidence DimensionCD45-mediated LCK (Tyr505) dephosphorylation and T-cell activation
Target Compound DataAstragaloside II (Identified as the most promising CD45 activator)
Comparator Or BaselineAstragaloside IV and other analogs (Lower relative CD45 activation)
Quantified DifferenceAS-II provides the highest enhancement of CD45-mediated hydrolysis and T-cell proliferation among tested saponins
ConditionsIn vitro CD45 phosphatase assay and anti-CD3-stimulated splenocytes

Researchers developing targeted immunomodulators must select Astragaloside II over the standard Astragaloside IV to achieve maximal, specific activation of the CD45/LCK signaling pathway.

T Cell Activation
Class-level
Enhanced IL-2/IFN-γ at 30 nmol/L; CD45-mediated LCK dephosphorylation at 100 nmol/L
Supports CD45 PTPase-mediated T-cell signaling assay interpretation
Primary mouse splenocytes, anti-CD3/ConA stimulation

Potent Reversal of P-glycoprotein-Mediated Multidrug Resistance

Astragaloside II is a highly effective chemosensitizer that reverses multidrug resistance (MDR) in cancer models by inhibiting the efflux function of P-glycoprotein (P-gp). In 5-fluorouracil-resistant human hepatic cancer cells (Bel-7402/FU) and MDR KB-vin cells, Astragaloside II suppresses ATPase activity, downregulates P-gp and MDR1 gene expression, and non-competitively interacts with P-gp substrates. This mechanism significantly increases the intracellular accumulation of chemotherapeutics like rhodamine 123 and doxorubicin, restoring cytotoxicity [1].

Evidence DimensionP-gp efflux inhibition and MDR reversal
Target Compound DataAstragaloside II (Strong suppression of ATPase activity and MDR1 expression)
Comparator Or BaselineUntreated MDR baseline (High P-gp efflux, low drug accumulation)
Quantified DifferenceSignificant increase in intracellular drug accumulation and restoration of 5-fluorouracil/paclitaxel cytotoxicity
ConditionsBel-7402/FU and KB-vin multidrug-resistant cell lines

For laboratories screening natural product chemosensitizers, Astragaloside II provides a validated, low-toxicity reference compound for P-gp efflux inhibition assays.

Adiponectin Induction
Reported
1.42–1.97-fold increase vs vehicle
Supports selective adiponectin upregulation model context
Primary mouse adipocytes, ELISA

Analytical Standard for Botanical Quality Control

Used as a critical reference marker alongside Astragaloside IV in HPLC/LC-MS workflows to quantify the exact saponin profile and acetylation state of Radix Astragali extracts [1].

Precursor in Saponin Synthesis and Enrichment

Utilized as a starting material or process marker in alkaline hydrolysis workflows designed to quantitatively convert acetylated saponins into high-purity Astragaloside IV [1].

Reference Compound for Immunomodulation Assays

Procured for in vitro and in vivo studies targeting T-cell activation, specifically serving as a positive control for CD45 protein tyrosine phosphatase activation and LCK dephosphorylation [2].

Chemosensitizer in Multidrug Resistance (MDR) Models

Employed in pharmacological screening as a P-glycoprotein (P-gp) inhibitor to study the reversal of chemoresistance and the enhancement of intracellular chemotherapeutic accumulation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MDR pathway studies in hepatic cancer models
P-gp and MAPK pathway modulation context
Chemosensitization endpoint interpretation
T-cell activation signaling studies
CD45 PTPase modulation context
Cytokine secretion and proliferation endpoint review
Adipokine modulation in metabolic models
Selective adiponectin induction context
Insulin-resistance and glucose-tolerance endpoint interpretation
Immunological adjuvant safety endpoint studies
In vivo toxicological benchmark context
Body-weight change endpoint comparison

XLogP3

1.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

826.47147152 Da

Monoisotopic Mass

826.47147152 Da

Heavy Atom Count

58

UNII

0K5J34DHEN

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